1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid
Description
1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 1-(thiazol-2-yl)ethyl moiety. The ethyl linker between the thiazole and piperidine introduces conformational flexibility, which may influence binding interactions in biological systems. This compound is of interest in medicinal chemistry for its structural similarity to pharmacologically active piperidine derivatives, particularly in enzyme inhibition and receptor modulation contexts.
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(10-12-4-7-16-10)13-5-2-9(3-6-13)11(14)15/h4,7-9H,2-3,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIFYJZYCKWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218930 | |
| Record name | 1-[1-(2-Thiazolyl)ethyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-61-8 | |
| Record name | 1-[1-(2-Thiazolyl)ethyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(2-Thiazolyl)ethyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 2-bromoacetophenone with thiourea to form 2-aminothiazole. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, its interaction with DNA or proteins in cancer cells can result in cytotoxic effects, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substitutions
The following table summarizes key structural and physicochemical properties of 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid and related compounds:
Key Structural Differences:
- Linker Flexibility : The ethyl group in the target compound provides conformational flexibility compared to direct thiazole attachment in 1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid .
- Heterocyclic Systems : Replacement of thiazole with chloropyrimidine () or fused systems () alters electronic properties and binding modes.
- Substituent Effects : Methyl, chloro, and ethyl groups influence lipophilicity, solubility, and steric interactions.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity:
- The carboxylic acid group in all compounds enhances aqueous solubility at physiological pH.
- Chlorine () and bromine () substituents increase molecular weight and reduce solubility due to hydrophobicity .
- The fused thienopyrimidine system () may limit solubility but improve membrane permeability via planar structure .
Bioactivity and Target Interactions:
Biological Activity
1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. The thiazole moiety is integral to the structure, contributing to the compound's biological properties. Various synthetic routes have been explored, often yielding moderate to high yields of the desired product.
Antimycobacterial Activity
Research has indicated that derivatives of thiazole-containing piperidine compounds exhibit significant antimycobacterial activity. For instance, compounds similar to 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid have shown inhibitory effects against Mycobacterium tuberculosis by targeting enzymes involved in cell wall biosynthesis. Notably, UDP-galactopyranose mutase is a key target, with several studies reporting moderate inhibitory effects against M. smegmatis and M. tuberculosis .
| Compound | Target | Inhibition (%) |
|---|---|---|
| 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid | UDP-Galp mutase | Moderate |
| 4-(4'-ethoxycarbonyl-thiazol-2'-yl)-piperidine-1-carboxylic acid | Cell wall biosynthesis | Moderate |
Analgesic and Anti-inflammatory Properties
Some thiazole derivatives have been evaluated for their analgesic and anti-inflammatory activities. In animal models, compounds similar to 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid demonstrated significant reductions in pain response and inflammation, outperforming standard analgesics like ketorolac .
Anticancer Activity
Thiazole-containing compounds have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, certain thiazole derivatives showed IC50 values comparable to established chemotherapeutic agents .
| Activity Type | Model | Efficacy |
|---|---|---|
| Antinociceptive | Acetic acid-induced writhing model | Significant reduction in writhing |
| Antitumor | HT-29 and Jurkat cells | IC50 values < 2 µg/mL |
The biological activity of 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid is believed to be mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting specific enzymes like UDP-galactopyranose mutase, it disrupts essential biosynthetic pathways in pathogens such as M. tuberculosis.
- Modulation of Pain Pathways : The compound may interact with central nervous system receptors involved in pain modulation, contributing to its analgesic effects.
- Cytotoxic Effects : The presence of the thiazole moiety enhances the compound's ability to induce apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
- A study reported that a related compound significantly inhibited M. tuberculosis growth in vitro and demonstrated promising results in vivo.
- Another investigation into its analgesic properties showed that doses as low as 25 mg/kg resulted in a substantial decrease in pain-related behavior in rodent models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole derivatives with piperidine precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (40–100°C) is effective for introducing the thiazole moiety . Acidic or basic hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) is required to generate the carboxylic acid group. Reaction conditions, such as solvent choice (tert-butyl alcohol, acetonitrile) and catalysts (Pd(OAc)₂, XPhos), significantly influence yield and purity .
Q. How can researchers characterize the physicochemical properties of this compound, such as LogD and pKa, to predict its pharmacokinetic behavior?
- Methodological Answer : Use computational tools (e.g., ACD/Labs or MarvinSketch) to estimate LogD (partition coefficient) at physiological pH (5.5 and 7.4) and acid dissociation constants (pKa). Experimental validation via HPLC or shake-flask methods is essential. For instance, LogD values < -1.5 at pH 7.4 suggest poor membrane permeability, necessitating structural modifications like prodrug strategies .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or proteases) and cell-based viability assays (MTT or ATP-luciferase). For compounds with heterocyclic moieties (thiazole, piperidine), screen against antimicrobial or anticancer targets, as thiazole derivatives often exhibit such activities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous thiazole-piperidine derivatives?
- Methodological Answer : Perform meta-analyses of published data to identify variables affecting activity (e.g., substituent position, stereochemistry). For example, antiproliferative activity in (E)-4-aryl-4-oxo-2-butenoic acids depends on substituent electron-withdrawing/donating effects . Use computational modeling (docking, QSAR) to rationalize discrepancies and design focused validation experiments .
Q. What strategies are effective for improving the metabolic stability of 1-(1-(Thiazol-2-yl)ethyl)piperidine-4-carboxylic acid without compromising potency?
- Methodological Answer : Modify metabolically labile sites (e.g., methyl groups on the thiazole ring) via fluorination or deuteration. Introduce steric hindrance near the piperidine nitrogen to reduce cytochrome P450-mediated oxidation. Use microsomal stability assays (human/rat liver microsomes) to iteratively optimize the structure .
Q. How should researchers design experiments to investigate the stereochemical impact of the piperidine-thiazole linkage on target binding?
- Methodological Answer : Synthesize enantiomerically pure isomers via chiral resolution (e.g., using chiral HPLC or asymmetric catalysis). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, (2R)-configured piperidine derivatives showed enhanced binding to neuropeptide Y receptors in analogous compounds .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data in assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Validate reproducibility via replicate experiments (n ≥ 3) and report confidence intervals. For conflicting results, apply Bayesian hierarchical models to account for inter-study variability .
Q. How can researchers validate computational predictions of LogD and pKa using experimental data?
- Methodological Answer : Compare computed values (e.g., from MarvinSketch) with experimental measurements via potentiometric titration (pKa) and HPLC-derived LogD. Discrepancies > 0.5 log units suggest inaccuracies in the computational model, requiring recalibration with structurally similar reference compounds .
Table: Key Physicochemical Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
